molecular formula C10H6N2S B574423 Thiazolo[4,5-g]isoquinoline CAS No. 193342-79-9

Thiazolo[4,5-g]isoquinoline

Cat. No.: B574423
CAS No.: 193342-79-9
M. Wt: 186.232
InChI Key: UCVDPSHOQVDZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-g]isoquinoline is a heteroaromatic compound that belongs to the thiazoloisoquinoline family These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-g]isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of dithiooxamide with aromatic aldehydes. The use of adequately substituted 2-halobenzaldehydes can selectively afford thiazolo[4,5-g]isoquinolines . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst, which favors the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-g]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiazolo[4,5-g]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of thiazolo[4,5-g]isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-g]isoquinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where these properties can be leveraged for specific functions.

Properties

CAS No.

193342-79-9

Molecular Formula

C10H6N2S

Molecular Weight

186.232

IUPAC Name

[1,3]thiazolo[4,5-g]isoquinoline

InChI

InChI=1S/C10H6N2S/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-6H

InChI Key

UCVDPSHOQVDZAG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CC3=C(C=C21)N=CS3

Synonyms

Thiazolo[4,5-g]isoquinoline (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.